Architecting Regeneration: The Molecular Synthesis and Mechanistic Profiling of 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide)
Architecting Regeneration: The Molecular Synthesis and Mechanistic Profiling of 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide)
Executive Summary
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, universally recognized by its nonproprietary name Alaptide , is a synthetic spirocyclic dipeptide with profound implications in regenerative medicine and neuropharmacology. Originally synthesized as a melanocyte-stimulating hormone release-inhibiting factor (MIF-1) analog, this rigid scaffold exhibits a dual pharmacological profile: acting as a potent nootropic agent in the central nervous system and a remarkable tissue regeneration promoter in the epidermis. This technical guide deconstructs the structural chemistry, rational synthesis, and biological mechanisms of Alaptide, providing a self-validating methodological framework for its synthesis and formulation.
Structural Chemistry and Conformational Rigidity
The molecular architecture of Alaptide (CAS 90058-29-0)[1] is defined by the spiro-fusion of a piperazine-2,5-dione (diketopiperazine, DKP) ring with a cyclopentane ring. Derived from the cyclization of L-alanine and cycloleucine (1-aminocyclopentanecarboxylic acid), the molecule is conformationally constrained.
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Stereochemistry: The absolute configuration at the C8 position is strictly (S), inherited from the L-alanine precursor. Because the molecule lacks sufficient solubility for standard Vibrational Circular Dichroism (VCD), its (S)-configuration is rigorously validated through Electronic Circular Dichroism (ECD), Optical Rotation (OR), and ab initio calculations[2].
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Physicochemical Constraints: Alaptide exhibits exceptionally low aqueous solubility (~0.11 g/100 mL)[3]. While this hydrophobicity aids in crossing the blood-brain barrier (BBB) for CNS applications, it presents a formulation challenge for topical hydro-gels, necessitating advanced micronization or nanonization techniques to enhance transdermal permeation[4].
Rational Synthesis: A Self-Validating Protocol
The synthesis of the 6,9-diazaspiro[4.5]decane core demands precise control over stereochemistry and cyclization thermodynamics. The following protocol utilizes a mixed anhydride activation strategy, deliberately chosen to avoid the generation of persistent urea byproducts common in carbodiimide couplings[3].
Caption: Synthetic workflow of Alaptide via mixed anhydride activation and neutral hydrogenolysis.
Phase 1: Activation and Coupling
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Preparation: Dissolve Z-L-Alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -15°C.
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Activation: Add N-methylmorpholine (1.1 eq) followed dropwise by ethyl chloroformate (1.05 eq).
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Causality: The cryogenic temperature (-15°C) is critical to suppress the formation of oxazolone intermediates, which would inevitably lead to the racemization of the delicate (S)-stereocenter. Ethyl chloroformate forms a mixed anhydride that yields only volatile byproducts (CO₂ and ethanol), ensuring the high purity required for the final cyclization.
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Validation Checkpoint 1: The instantaneous formation of a white precipitate (N-methylmorpholine hydrochloride) serves as a self-validating visual indicator that the carboxylic acid activation is successful.
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Coupling: Introduce methyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.0 eq) and an additional equivalent of N-methylmorpholine. Stir for 2 hours at -15°C, then allow to warm to room temperature overnight.
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Workup: Filter the salts, concentrate the filtrate, and partition between ethyl acetate and 5% aqueous NaHCO₃ to isolate the pure dipeptide ester.
Phase 2: Deprotection and Spontaneous Cyclization
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Preparation: Dissolve the purified dipeptide ester in anhydrous methanol. Add 10% Pd/C catalyst (10% w/w).
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Hydrogenolysis: Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
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Causality: Catalytic hydrogenolysis provides a perfectly neutral environment for the cleavage of the carboxybenzyl (Z) group. Employing acidic or basic deprotection strategies (e.g., Boc or Fmoc removal) risks premature hydrolysis of the methyl ester or epimerization at C8.
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Cyclization: Upon removal of the Z-group, the liberated N-terminal amine spontaneously undergoes intramolecular aminolysis with the C-terminal methyl ester, driven by the thermodynamic stability of the resulting 6-membered DKP ring[3].
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Validation Checkpoint 2: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the emergence of strong amide I and II bands (~1670 cm⁻¹) validate the successful ring closure.
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Purification: Filter the catalyst through a Celite pad. Concentrate the methanolic solution to induce crystallization. Recrystallize from hot methanol to achieve >99% purity[5].
Pharmacological Mechanisms: From CNS to Epidermis
Alaptide's rigid spirocyclic structure allows it to interact with specific biological targets without undergoing rapid proteolytic degradation, a common pitfall for linear peptides[3].
Caption: Divergent pharmacological pathways of Alaptide acting as a neuroprotective agent and epidermal regenerator.
Neuropharmacology (Nootropic Action)
Originally synthesized as an analog of melanocyte-stimulating hormone release-inhibiting factor (MIF-1), Alaptide readily penetrates the blood-brain barrier. It exerts a neuroprotective and nootropic effect by modulating the dopaminergic system, specifically increasing homovanillic acid (HVA) levels in the striatum[6]. In vivo studies demonstrate its efficacy in forestalling behavioral deficits induced by neurotoxins like trimethyltin[7].
Dermatology and Wound Healing
In peripheral tissues, Alaptide's mechanism of action pivots to cellular regeneration. By negatively affecting the inhibition of melanocyte-stimulating hormone release, it upregulates melanocyte concentration in the epidermis. These melanocytes transfer melanosomes to keratinocytes, significantly stimulating the proliferation of human diploid cells (LEP-19) without inducing morphological transformations[3][4]. Clinical and veterinary applications show that Alaptide reduces the healing time of chronic, inflamed wounds by up to a factor of seven[8][9]. Furthermore, due to its unique physicochemical properties, it acts as a highly effective transdermal permeation modifier, enhancing the delivery of co-administered drugs like mupirocin[10][11].
Quantitative Data Summary
To facilitate formulation and experimental design, the core quantitative parameters of Alaptide are summarized below.
| Parameter | Value / Description | Experimental & Clinical Impact |
| IUPAC Name | (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | Defines the rigid spirocyclic dipeptide core. |
| Molecular Weight | 182.22 g/mol | Low MW facilitates transdermal and BBB permeation. |
| Aqueous Solubility | ~0.11 g/100 mL (at 25°C) | Necessitates micronization/nanonization for hydro-gels. |
| Absolute Configuration | (S) at C8 | Critical for receptor recognition (verified via ECD/OR). |
| Target Cell Line | LEP-19 (Human diploid cells) | Stimulates proliferation without morphological changes. |
| Primary Indication | Epidermal regeneration | Reduces healing time in chronic wounds by up to 7x. |
| Secondary Indication | Nootropic (CNS modulation) | Crosses BBB; increases striatal homovanillic acid. |
References
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1 - CymitQuimica
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3 - SigutLabs
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8 - CUIP
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9 - Semantic Scholar 8.11 - IAPC Journals 9.7 - NeL.edu 10.2 - Academia.edu 11.5 - Cambridge University Press
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. (PDF) Product of alaptide synthesis: Determination of the absolute configuration [academia.edu]
- 3. Alaptide - history, biological activity and synthesis - SigutLabs [sigutlabs.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. X-ray powder diffraction data for alaptide, 8(S)-methyl-6,9-diazaspiro/4,5/decane-7,10-dione or cyclo(L-Alanyl-1-ami-no-1-cyclopentan carbonyl), cyclo(L-Ala-Acp) | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nel.edu [nel.edu]
- 8. New Czech cosmetic brand SAIN® based on university research [cuip.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cphi-online.com [cphi-online.com]
- 11. pub.iapchem.org [pub.iapchem.org]
